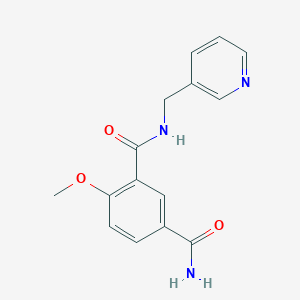
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
G-619は、もう1つのデュアルトロンボキサンシンターゼ阻害剤であるピコタミドと構造的に関連しています . G-619は、腫瘍壊死因子αの生合成阻害の可能性を示しています .
製法
G-619の合成にはいくつかの段階が必要です。. 反応条件は、通常、目的の生成物の形成を促進するために有機溶媒と触媒の使用を伴います。 G-619の工業生産方法は広く文書化されていませんが、おそらく大規模生産のために最適化された同様の合成経路を伴う可能性があります .
準備方法
The synthesis of G-619 involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for G-619 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production .
化学反応の分析
G-619は、次のようなさまざまな化学反応を起こします。
酸化: G-619は、特定の条件下で酸化されて、酸化された誘導体を生成することができます。
還元: この化合物はまた、還元反応を起こし、分子の還元された形態をもたらすことができます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒が含まれ、置換反応を促進します . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究の応用
G-619は、化学、生物学、医学、および産業の分野で、いくつかの科学研究の応用があります。
科学的研究の応用
G-619 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
G-619は、トロンボキサンシンターゼを阻害し、トロンボキサンA2受容体を拮抗することによって効果を発揮します . この二重作用は、強力な血管収縮薬および血小板凝集剤であるトロンボキサンA2の産生を減らし、血小板凝集と血管収縮を減少させます . この化合物はまた、腫瘍壊死因子αの生合成を阻害し、その抗炎症作用に貢献しています .
類似の化合物との比較
G-619は、もう1つのデュアルトロンボキサンシンターゼ阻害剤およびトロンボキサンA2受容体拮抗剤であるピコタミドと構造的に関連しています . G-619は、その特異的な分子構造が異なります。これは、その独自の薬理学的特性に貢献する可能性があります . その他の類似の化合物には、次のものがあります。
ピコタミド: 類似の二重作用ですが、異なる分子構造を持っています.
チアゾール: 抗菌および抗炎症特性など、さまざまな生物学的活性を持つ化合物.
G-619のユニークさは、トロンボキサンシンターゼ阻害と受容体拮抗作用の特定の組み合わせにあります。これは、研究と潜在的な治療用途に価値のある化合物となっています .
類似化合物との比較
G-619 is structurally related to picotamide, another dual thromboxane synthase inhibitor and thromboxane A2 receptor antagonist . G-619 differs in its specific molecular structure, which may contribute to its unique pharmacological properties . Other similar compounds include:
Picotamide: Similar dual action but with a different molecular structure.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties.
G-619’s uniqueness lies in its specific combination of thromboxane synthase inhibition and receptor antagonism, making it a valuable compound for research and potential therapeutic applications .
生物活性
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
The biological effects of this compound are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the carbamoyl and methoxy groups may enhance its lipophilicity, facilitating cellular uptake and interaction with target biomolecules.
Antimicrobial Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For example, derivatives of benzamide have shown promising results against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Benzamide Derivative A | 0.016 | B. subtilis ATCC9372 |
| Benzamide Derivative B | 0.031 | S. aureus ATCC29213 |
Note: MIC values for this compound are yet to be determined (TBD).
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Specific mechanisms may involve the inhibition of key signaling pathways associated with cell proliferation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzamide derivatives, including those structurally related to this compound. The results showed that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting a potential for development as novel antimicrobial agents.
Study 2: Anticancer Mechanisms
In another investigation, the compound was tested against several cancer cell lines, including breast and colon cancer models. The results indicated a dose-dependent response in cell viability, with significant reductions observed at higher concentrations.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early findings suggest that modifications to its structure can enhance solubility and metabolic stability.
| Parameter | Value |
|---|---|
| Half-life in human microsomes | TBD |
| Clearance rate | TBD |
特性
CAS番号 |
108828-56-4 |
|---|---|
分子式 |
C15H15N3O3 |
分子量 |
285.30 g/mol |
IUPAC名 |
4-methoxy-3-N-(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-5-4-11(14(16)19)7-12(13)15(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H2,16,19)(H,18,20) |
InChIキー |
QWZWECXMQXZQOG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N)C(=O)NCC2=CN=CC=C2 |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)N)C(=O)NCC2=CN=CC=C2 |
Key on ui other cas no. |
108828-56-4 |
同義語 |
3-carbamyl-(3'-picolyl)-4-methoxy-1-benzamide G 619 G-619 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















